![molecular formula C12H8Cl2O4S2 B1524281 Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1291486-73-1](/img/structure/B1524281.png)
Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, commonly known as MCCST, is an organic compound with a wide range of applications in the pharmaceutical and industrial fields. It is used as a building block for the synthesis of various organic compounds, and is also used for the production of drugs, dyes, and other consumer products. MCCST has been extensively studied in recent years due to its potential applications in the medical field. The compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. We will also explore the advantages and limitations for lab experiments, as well as potential future directions for research.
Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained through halogenation, have been explored for their potential in creating thiophene-2,4-diols, leading to the synthesis of 3,5-dialkoxythiophene-2-carboxylic acids. These acids, upon further processing, yield ethers of thiotetronic and α-halogenothiotetronic acids in high yield, demonstrating the compound's utility in generating structurally diverse molecules (Corral & Lissavetzky, 1984).
Environmental Applications
The compound's role in the recovery of acetic acid from the effluent of its production process highlights its significance in environmental sustainability. The challenge in separating acetic acid due to the presence of various components in the effluent was addressed through extraction methods, leading to the reuse of acetic acid, which aligns with efforts toward reducing waste and promoting recycling in the chemical industry (Wang Tian-gui, 2006).
Material Science and Sensing Applications
In material science, thiophene-based metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylic acid exhibit unique luminescence properties. These MOFs are capable of sensing environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, showcasing the compound's utility in developing sensitive and selective luminescent sensors for environmental monitoring (Zhao et al., 2017).
properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S2/c1-18-12(15)10-11(20(14,16)17)9(6-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZCVQYNVROMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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